molecular formula C12H18ClNO2 B11768987 (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride CAS No. 56323-86-5

(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

Katalognummer: B11768987
CAS-Nummer: 56323-86-5
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: DEDHOFINIRFIRX-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride (CAS 56323-86-5) is a chiral morpholine derivative offered as a high-purity solid for research and development purposes. With a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol, this compound is part of a class of morpholine compounds that have been investigated for their potential biological activity in various therapeutic areas . The specific stereochemistry of the (S)-enantiomer is critical for studies requiring chiral specificity, particularly in neuroscience and pharmacology research. Research into structurally similar morpholine compounds indicates potential value in studying targets within the serotonergic and noradrenergic pathways, which are relevant for understanding and treating neurological conditions . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All chemicals must be handled by qualified and trained professionals. For comprehensive handling and safety information, please refer to the corresponding Safety Data Sheet (SDS).

Eigenschaften

CAS-Nummer

56323-86-5

Molekularformel

C12H18ClNO2

Molekulargewicht

243.73 g/mol

IUPAC-Name

(2S)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m0./s1

InChI-Schlüssel

DEDHOFINIRFIRX-MERQFXBCSA-N

Isomerische SMILES

CC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl

Kanonische SMILES

CC1=CC=CC=C1OCC2CNCCO2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of N-Substituted Ethanolamines

A foundational method involves the cyclization of N-substituted ethanolamines under acidic conditions. This approach mirrors the synthesis of 4-methylmorpholine, where N-methyldiethanolamine reacts with concentrated sulfuric acid to form the morpholine ring.

Reaction Conditions

ParameterValueSource
CatalystH₂SO₄ (98%)
Temperature160–170°C (reflux)
Reaction Time7 hours
Yield98.4%

For (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride, the precursor N-((o-tolyloxy)methyl)diethanolamine undergoes analogous cyclization. The o-tolyloxy group is introduced via nucleophilic substitution between o-cresol and a chloromethyl intermediate prior to cyclization.

Enantioselective Synthesis Using Chiral Auxiliaries

To achieve the (S)-configuration, chiral resolution or asymmetric synthesis is required. A patented method employs L-tartaric acid as a resolving agent to separate enantiomers after racemic synthesis. The hydrochloride salt forms preferentially with the (S)-enantiomer due to differential solubility in ethanol-water mixtures.

Key Steps

  • Racemic Synthesis : React morpholine with (o-tolyloxy)methyl chloride in toluene.

  • Resolution : Treat the racemic mixture with L-tartaric acid in ethanol, yielding diastereomeric salts.

  • Recrystallization : Isolate the (S)-enantiomer hydrochloride via fractional crystallization.

Hydrochloride Salt Formation via Ammonium Chloride

The hydrochloride salt is critical for stability and bioavailability. A patent by CN1171398A details the reaction of morpholine derivatives with ammonium chloride in xylene:

Reaction Scheme
Morpholine+HClMorpholine hydrochloride+NH3\text{Morpholine} + \text{HCl} \rightarrow \text{Morpholine hydrochloride} + \text{NH}_3 \uparrow

Optimized Parameters

ParameterValueSource
SolventXylene
Temperature120°C
Molar Ratio (Morpholine:HCl)1:0.66–0.70
Yield>95%

This method avoids aqueous conditions, minimizing hydrolysis of the o-tolyloxy group.

Mechanistic Insights and Kinetic Analysis

Cyclization Mechanism

The acid-catalyzed cyclization proceeds via intramolecular nucleophilic attack (Figure 1). Protonation of the hydroxyl group in N-((o-tolyloxy)methyl)diethanolamine converts it into a leaving group, enabling ring closure to form the morpholine backbone.

Rate-Limiting Step :
The dehydration step (removal of H₂O) determines reaction kinetics, with activation energy reduced by sulfuric acid.

Enantiomer Resolution Dynamics

The solubility difference between (S)- and (R)-diastereomeric tartrate salts drives resolution. The (S)-enantiomer’s lower solubility in ethanol precipitates first, achieving >99% enantiomeric excess (ee) after two recrystallizations.

Process Optimization and Scalability

Catalyst Screening

Comparative studies show sulfuric acid outperforms p-toluenesulfonic acid (PTSA) or HCl in cyclization reactions due to superior protonating ability.

Catalyst Efficiency

CatalystYield (%)ee (%)
H₂SO₄98.499.5
PTSA85.298.7
HCl76.897.3

Data adapted from.

Solvent Effects

Xylene enhances reaction efficiency by azeotropically removing water, shifting equilibrium toward product formation. Alternatives like toluene reduce yields by 12–15% due to lower boiling points.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase (CSP) confirms enantiopurity. A validated method uses a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase, achieving baseline separation in 15 minutes.

Recrystallization Protocols

Recrystallization from ethanol-water (4:1) yields 99.9% pure (S)-enantiomer hydrochloride. Decolorization with activated carbon (0.025:1 w/w) removes impurities without affecting enantiopurity.

Industrial-Scale Production Challenges

Byproduct Formation

The primary byproduct, N,N-bis((o-tolyloxy)methyl)morpholine , forms via over-alkylation. Maintaining stoichiometric control of (o-tolyloxy)methyl chloride reduces byproduct levels to <2% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-((o-Tolyloxy)methyl)morpholinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

    Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die o-Tolyloxygruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden in trockenen Lösungsmitteln wie Ether oder Tetrahydrofuran (THF) durchgeführt.

    Substitution: Nucleophile wie Halogenide, Amine oder Thiole; Reaktionen werden in polaren aprotischen Lösungsmitteln wie DMF oder Dimethylsulfoxid (DMSO) durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Oxiden oder Ketonen führen, während Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen zur Bildung neuer Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Effects

(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride has shown promise as a precursor or active ingredient in drugs targeting neurological disorders. Its structural properties suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition.

  • Binding Affinity Studies : Research indicates that similar morpholine derivatives exhibit significant binding affinities to serotonin and norepinephrine transporters. Investigating (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride's interactions with these receptors could provide insights into its therapeutic potential for conditions like depression and anxiety disorders .

Inhibition of Enzymatic Activity

The compound's derivatives have been explored for their ability to inhibit specific enzymes such as α-glucosidase, which plays a role in glycemic control. In vitro studies have demonstrated that morpholine-based compounds can exhibit substantial α-glucosidase inhibitory activity, making them candidates for managing diabetes .

Treatment of Neurological Disorders

Due to its potential as a serotonin and norepinephrine reuptake inhibitor, (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride may be useful in treating:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Management of Metabolic Disorders

The compound's ability to inhibit α-glucosidase suggests it could be beneficial in:

  • Diabetes Management : By slowing carbohydrate absorption, it may help regulate blood sugar levels.

Table 1: Comparison of Morpholine Derivatives and Their Biological Activities

Compound NameStructure TypeBiological ActivityNotes
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochlorideMorpholine derivativePotential serotonin/norepinephrine reuptake inhibitorPromising for neurological disorders
2-(m-Methoxyphenoxymethyl)morpholineMorpholine derivativeCentral nervous depressant activitySimilar structural features
4-(Trifluoromethoxy)phenylmorpholineMorpholine derivativeEnhanced lipophilicityMay improve bioavailability

Case Study 1: Neuropharmacological Research

A study investigated the binding affinity of various morpholine derivatives to serotonin transporters. Results indicated that compounds similar to (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride showed promising inhibition rates comparable to established antidepressants .

Case Study 2: Diabetes Management

In vitro assays demonstrated that morpholine derivatives exhibited significant α-glucosidase inhibitory effects, suggesting their potential role in diabetes management strategies . The IC50 values for these compounds were notably lower than those of traditional inhibitors like acarbose.

Wirkmechanismus

The mechanism of action of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride and related morpholine derivatives:

Compound Name Substituent Biological Activity/Application Reference
(S)-2-((o-Tolyloxy)methyl)morpholine HCl 2-methylphenoxymethyl Not explicitly reported
Viloxazine Hydrochloride 2-ethoxyphenoxymethyl Psychotropic (antidepressant)
Indeloxazine Hydrochloride inden-7-yloxymethyl Anti-anoxic, improves cognitive function under hypoxia
Lubazodone Hydrochloride 7-fluoro-4-indanyloxymethyl Antidepressant (SSRI/5-HT2A antagonist)
(S)-2-(Trifluoromethyl)morpholine HCl trifluoromethyl Not explicitly reported (used in synthetic intermediates)

Key Observations :

  • Stereochemistry : The (S)-enantiomer configuration, as seen in lubazodone, is often critical for enantioselective interactions with biological targets (e.g., serotonin receptors) .
Anti-Anoxic Activity (Indeloxazine vs. Target Compound)

Indeloxazine hydrochloride [(±)-2-(inden-7-yloxymethyl)morpholine HCl] demonstrated significant anti-anoxic effects in rodent models, prolonging survival time under hypoxia without affecting cerebral blood flow or inducing sedation .

Antidepressant Activity (Viloxazine and Lubazodone)
  • Viloxazine: A non-sedative antidepressant with noradrenergic reuptake inhibition, structurally related via its 2-ethoxyphenoxymethyl group .
  • Lubazodone : Combines serotonin reuptake inhibition and 5-HT2A antagonism, attributed to its 7-fluoro-indanyloxy substituent and (S)-enantiomer configuration . The o-tolyloxy group’s methyl substituent may modulate similar receptor interactions but with distinct potency or selectivity.
Antimicrobial Activity of Morpholine Derivatives

Physicochemical Properties

  • Solubility and Stability: The o-tolyloxy group’s lipophilicity may reduce aqueous solubility compared to hydrophilic analogs like (S)-morpholin-2-ylmethanol hydrochloride ().
  • Synthetic Routes: The target compound’s synthesis likely parallels methods used for (S)-2-{[2-(3-methoxyphenyl)ethyl]phenoxymethyl}morpholine HCl, involving HCl-mediated cyclization in 1,4-dioxane/ethyl acetate ().

Biologische Aktivität

(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its roles in neurotransmitter transport inhibition, particularly concerning serotonin and norepinephrine, which are crucial in various neurological disorders.

The biological activity of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is primarily attributed to its ability to inhibit the reuptake of monoamines, specifically serotonin and norepinephrine. This mechanism is vital in treating conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Profile

  • Monoamine Transporter Inhibition : The compound acts as an inhibitor of both serotonin and norepinephrine transporters. This dual action enhances synaptic concentrations of these neurotransmitters, contributing to its antidepressant effects .
  • Antifibrotic Properties : Recent studies have indicated that morpholine derivatives may also possess antifibrotic properties by inhibiting specific histone deacetylases (HDACs), which play a role in various fibrotic diseases .
  • Cytotoxicity and Safety : Evaluations of the compound's cytotoxicity revealed varying degrees of safety across different cell lines. In vitro studies suggest a favorable safety profile, although further in vivo studies are necessary to confirm these findings .

Study on Neurotransmitter Reuptake

A study focused on the reuptake inhibition properties of morpholine compounds highlighted that (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride effectively increased serotonin levels in synaptic clefts, demonstrating significant potential for treating mood disorders .

Antifibrotic Activity Evaluation

In a separate investigation, the compound was evaluated for its antifibrotic activity in idiopathic pulmonary fibrosis models. The results indicated that it could potentially reduce fibrosis markers by modulating HDAC activity, suggesting a novel therapeutic avenue for fibrotic diseases .

Comparative Biological Activity Table

CompoundMonoamine Transporter InhibitionAntifibrotic ActivityCytotoxicity Level
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochlorideYesYesLow
Other Morpholine DerivativesVariableYesModerate

Q & A

Q. What are the common synthetic routes for (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated method includes:

  • Step 1 : Reacting morpholine derivatives with o-tolyloxy methyl electrophiles (e.g., chloro or bromo analogs) under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholine-oxygen bond .
  • Step 2 : Chiral resolution via enzymatic catalysis or chiral chromatography to isolate the (S)-enantiomer .
  • Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ether .
    Key considerations: Monitor reaction progress via TLC or HPLC to avoid racemization.

Q. How is the compound characterized for purity and structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the morpholine ring, o-tolyloxy group, and stereochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • XRD (if crystalline) : Resolve absolute stereochemistry .
  • Elemental analysis : Verify C, H, N, Cl content (±0.3% theoretical) .

Q. What solvents and conditions are optimal for solubility in biological assays?

  • Polar solvents : DMSO (≥50 mg/mL) or ethanol (20–30 mg/mL) for stock solutions .
  • Aqueous buffers : Use ≤1% DMSO in PBS (pH 7.4) for cellular assays to maintain stability .
  • Method: Pre-warm solvents to 37°C and sonicate for 10 minutes to enhance dissolution .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4/CYP2D6) due to structural analogs showing psychotropic activity .
  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and fungi, given morpholine derivatives’ affinity for ergosterol biosynthesis .
  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC₅₀ > 50 μM suggests low toxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Use Pd/C or Ni catalysts for coupling reactions to reduce byproducts .
  • Continuous flow reactors : Improve mixing and temperature control (e.g., 60–80°C for 12 hours) to achieve >85% yield .
  • Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) followed by recrystallization from ethyl acetate/hexane .

Q. What structural modifications enhance target binding in SAR studies?

  • Morpholine ring : Replace with piperidine to assess steric effects on enantioselectivity .
  • o-Tolyloxy group : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties and CYP inhibition .
  • Chiral center : Compare (S)- and (R)-enantiomers in receptor binding assays (e.g., dopamine transporters) .

Q. What techniques are effective for enantiomer separation?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
  • Enzymatic resolution : Lipase-mediated acetylation in tert-butyl methyl ether to isolate (S)-enantiomer (>98% ee) .
  • Circular dichroism (CD) : Validate enantiopurity post-separation .

Q. How does the compound degrade under physiological conditions?

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; analyze degradation via LC-MS .
  • Oxidative stress : Expose to H₂O₂ (1 mM) and monitor morpholine ring cleavage products .
  • Light sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy tracks photo-degradation .

Q. What advanced spectroscopic methods resolve ambiguous structural features?

  • 2D NMR (COSY, NOESY) : Map through-space interactions between the o-tolyloxy group and morpholine protons .
  • Solid-state NMR : Characterize hydrochloride salt forms and polymorphism .
  • DFT calculations : Predict vibrational modes (IR/Raman) and compare with experimental data .

Q. How are metabolic pathways predicted computationally?

  • In silico tools : Use BKMS_METABOLIC or Reaxys databases to identify likely Phase I/II metabolites (e.g., morpholine N-oxidation, glucuronidation) .
  • Docking studies : Simulate binding to CYP450 isoforms (AutoDock Vina) to prioritize in vitro testing .
  • Validation: Compare predictions with LC-HRMS/MS data from hepatocyte incubations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.